![molecular formula C17H13BrN2OS B2901006 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034448-85-4](/img/structure/B2901006.png)
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its binding to specific biological targets, such as enzymes or receptors, leading to the modulation of their activity. The exact mechanism of action varies depending on the specific target and the chemical structure of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific target and the chemical structure of the compound. In general, it has been shown to have a range of effects, including anti-inflammatory, neuroprotective, and anticancer activities.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide. These include the development of new synthetic methods for the compound and its derivatives, the investigation of its interactions with new biological targets, and the evaluation of its potential applications in various fields of scientific research, including drug discovery, biochemistry, and medicinal chemistry. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves several steps, including the reaction of 2-aminomethylpyridine with 3-bromothiophene-2-carboxaldehyde, followed by the reaction of the resulting intermediate with 4-bromobenzoyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties. In biochemistry, it has been studied for its interactions with various biological targets, including enzymes and receptors.
Safety and Hazards
While specific safety and hazard information for “2-bromo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide” is not available, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .
properties
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-12-5-7-19-16(9-12)13-6-8-22-11-13/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZHATPPSNYDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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